

Introduction: The Rising Prominence of the 1,4-Diazepane Scaffold

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Compound of Interest

Compound Name:	2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol
CAS No.:	1216048-18-8
Cat. No.:	B2448327

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The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its inherent structural features, including a flexible yet constrained conformation and the ability to present substituents in a well-defined three-dimensional space, make it an attractive scaffold for the design of novel therapeutic agents.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, structural nuances, and diverse medicinal chemistry applications of 1,4-diazepane derivatives. We will delve into the causality behind experimental choices and present self-validating protocols, offering field-proven insights for advancing drug discovery programs centered on this versatile scaffold.

I. Synthetic Strategies: Constructing the 1,4-Diazepane Core

The synthesis of the 1,4-diazepane ring and its derivatives is a critical first step in harnessing its therapeutic potential. A variety of synthetic methodologies have been developed, each with

its own advantages and substrate scope. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. Classical and Modern Synthetic Approaches

Traditional methods for the synthesis of 1,4-diazepanes often involve multi-step sequences. However, modern organic chemistry has introduced more efficient and versatile strategies.

A notable advancement is the use of heteropolyacids (HPAs) as catalysts. For instance, an efficient procedure for the synthesis of 1,4-diazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type HPAs. This method offers high yields and short reaction times for a range of derivatives with both electron-releasing and electron-withdrawing substituents.[4] The catalytic activity of HPAs is dependent on their composition, with H₅PMo₁₀V₂O₄₀ demonstrating superior performance in terms of yield and reaction time.[4]

Another powerful technique is the intramolecular C-N bond coupling. A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidene-2-carboxamides. This approach provides access to novel azetidene-fused 1,4-diazepine derivatives under mild conditions.[5]

Multicomponent reactions (MCRs) offer a streamlined approach to complex molecules in a single step. The Ugi four-component condensation, for example, has been employed for the facile synthesis of 1,4-benzodiazepine derivatives, showcasing the power of MCRs in generating structural diversity.[6]

B. Synthesis of a Representative 1,4-Diazepane Derivative: A Step-by-Step Protocol

To illustrate a practical synthetic approach, the following protocol outlines the synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][4,7]diazepin-10(2H)-one, a precursor to various functionalized 1,4-benzodiazepines.[5]

Experimental Protocol: Synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][4,7]diazepin-10(2H)-one[5]

- **Reactant Preparation:** In a reaction vessel, combine 1-(2-bromobenzyl)azetidine-2-carboxamide (1 equivalent), CuI (0.1 equivalents), and N,N-dimethylglycine (0.2 equivalents).
- **Solvent and Base Addition:** Add dioxane as the solvent and K₂CO₃ (2 equivalents) as the base.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 101 °C) and stir for 12 hours.
- **Work-up and Purification:** After cooling to room temperature, filter the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
- **Characterization:** The final product, 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][4,7]diazepin-10(2H)-one, should be characterized by NMR and mass spectrometry to confirm its structure and purity. The expected yield is typically high (e.g., 94%).^[5]

II. Conformational Analysis and Stereochemistry: The Structural Basis of Activity

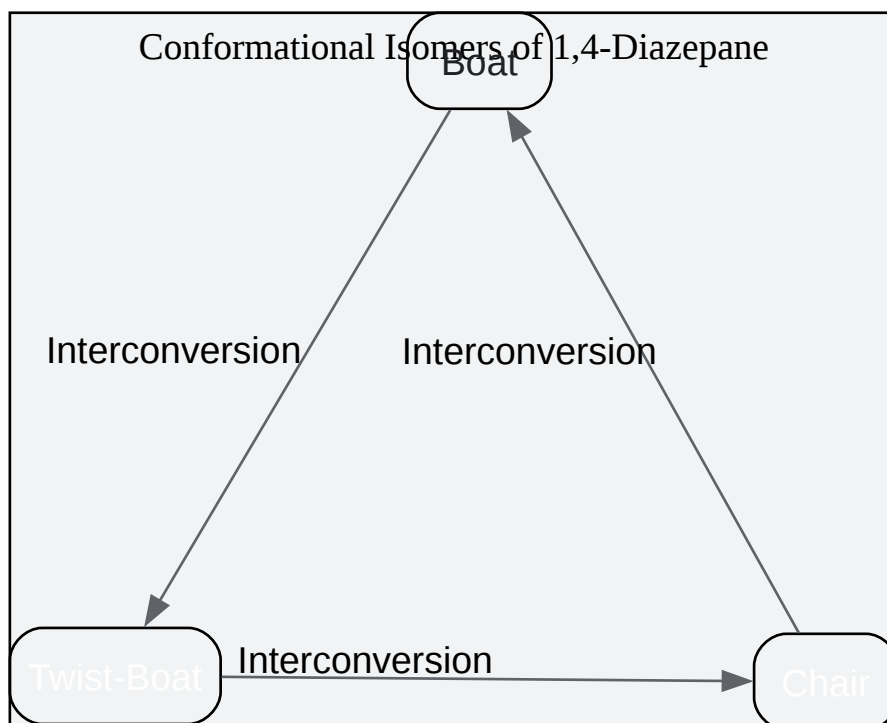
The seven-membered 1,4-diazepane ring is conformationally flexible, capable of adopting several low-energy conformations, with the twist-boat and chair forms being the most common.^{[8][9][10]} The specific conformation adopted can significantly influence the biological activity of a derivative by dictating the spatial orientation of its substituents and their interactions with a biological target.^{[3][8]}

A. Conformational Preferences and their Implications

NMR spectroscopy, X-ray crystallography, and molecular modeling are powerful tools for elucidating the preferred conformations of 1,4-diazepane derivatives.^[8] For instance, studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists revealed an unexpected low-energy conformation characterized by an intramolecular π -stacking interaction and a twist-boat ring conformation.^[8] This discovery was crucial in understanding the bioactive conformation and guiding further drug design efforts.^[8]

The stereochemistry of substituents on the 1,4-diazepane ring is also a critical determinant of biological activity.[3] The presence of a stereocenter, as in 1-benzyl-5-methyl-1,4-diazepane, gives rise to enantiomers that can exhibit different pharmacological profiles due to their distinct three-dimensional arrangements.[3]

B. Visualizing Conformational Isomers



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Caption: Conformational isomers of the 1,4-diazepane ring.

III. Medicinal Chemistry Applications: A Scaffold of Diverse Therapeutic Potential

The 1,4-diazepane scaffold has been successfully incorporated into a wide array of therapeutic agents targeting various biological systems.[6][7][11][12][13] Its versatility has led to the development of compounds with antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[6][7][11][12][13]

A. Key Therapeutic Areas and Representative Derivatives

Therapeutic Area	Target	Representative Derivative(s)	Key Findings
Oncology	Farnesyltransferase	1,4-diazepane-based inhibitors	Potent inhibition in the low nanomolar range; activity against hormone-resistant prostate cancer cell lines. [14] [15]
Microtubules	1,4-diazepane-based agents	Disorganization of tubulin in prostate cancer cells. [14] [15]	
Estrogen Receptor	2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one	Docking studies suggest interaction with the human estrogen receptor. [9]	
Neuroscience	Orexin Receptors	N,N-disubstituted-1,4-diazepanes	Antagonists for the treatment of insomnia. [8]
Amyloid- β Aggregation	Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives	Inhibition of A β 42 and A β 40 aggregation, antioxidant activity, and blood-brain barrier permeability. [16] [17]	
Thrombosis	Factor Xa	YM-96765	Potent and selective fXa inhibitor with antithrombotic activity. [18]
Inflammation & Pain	Cannabinoid Receptor 2 (CB2)	Aryl 1,4-diazepanes	Potent and selective CB2 agonists with improved metabolic stability. [19]

B. Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of 1,4-diazepane derivatives. For instance, in the development of factor Xa inhibitors, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site.[18] For CB2 agonists, SAR studies focused on improving metabolic stability and drug-like properties, leading to compounds with improved solubility and permeability.[19] In the case of 1,4-benzodiazepines, modifications on the diazepine ring have been shown to be more permissible than alterations on the fused benzene ring.[20]

C. A Workflow for 1,4-Diazepane-Based Drug Discovery



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Caption: A generalized workflow for 1,4-diazepane-based drug discovery.

IV. Key Experimental Protocols: A Practical Guide

To facilitate research in this area, this section provides a detailed protocol for a common biological assay used to evaluate 1,4-diazepane derivatives.

A. Protocol: In Vitro Anticancer Screening (MCF-7 Cell Line)

This protocol describes a standard MTT assay to assess the cytotoxic effects of novel 1,4-diazepane derivatives on the MCF-7 human breast cancer cell line.[21]

- **Cell Culture:** Maintain MCF-7 cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

- **Compound Treatment:** Prepare serial dilutions of the test 1,4-diazepane derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
- **Incubation:** Incubate the plates for 48-72 hours.
- **MTT Assay:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

V. Challenges and Future Perspectives

Despite the significant progress in the field, challenges remain. The conformational flexibility of the 1,4-diazepane ring can make rational drug design complex. Future research should focus on developing more rigid analogs and employing computational methods to better predict bioactive conformations. Furthermore, exploring novel synthetic methodologies to access a wider range of structurally diverse derivatives will be crucial for identifying new therapeutic leads. The development of 1,4-diazepane-based PROTACs (PROteolysis TARgeting Chimeras) and other targeted protein degraders represents an exciting future direction for this versatile scaffold.

VI. Conclusion

The 1,4-diazepane scaffold has firmly established itself as a cornerstone in medicinal chemistry, offering a remarkable blend of structural versatility and broad biological activity. From oncology and neuroscience to thrombosis and inflammation, its derivatives continue to

provide promising leads for the development of novel therapeutics. A thorough understanding of its synthesis, conformational behavior, and structure-activity relationships, as outlined in this guide, is paramount for researchers aiming to unlock the full therapeutic potential of this privileged heterocyclic system.

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